molecular formula C22H26N2O7 B8754915 (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B8754915
M. Wt: 430.5 g/mol
InChI Key: AMOSSTKBTVKFNW-UHFFFAOYSA-N
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Description

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a complex organic compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol This compound is characterized by its piperidine ring, which is substituted with a benzyloxyamino group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate typically involves multiple steps. One common method includes the following steps :

    Formation of the piperidine ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.

    Introduction of the benzyloxyamino group: The benzyloxyamino group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxyamine derivative reacts with the piperidine ring.

    Esterification: The benzyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the piperidine ring reacts with benzyl alcohol in the presence of a catalyst.

    Oxalate formation: Finally, the oxalate salt is formed by reacting the synthesized compound with oxalic acid in methanol at 0-45°C for 6 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyamino group.

    Reduction: Reduction reactions can occur at the ester and amine groups.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxyamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxyamino group can lead to the formation of nitroso or nitro derivatives, while reduction of the ester group can yield the corresponding alcohol.

Scientific Research Applications

(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate lies in its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of both the benzyloxyamino and benzyl ester groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and development .

Properties

Molecular Formula

C22H26N2O7

Molecular Weight

430.5 g/mol

IUPAC Name

benzyl 5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid

InChI

InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)

InChI Key

AMOSSTKBTVKFNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.806 g, 2.37 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), ethanol (4.75 g) and oxalic acid (0.217 g, 2.41 mmol) were added, and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with ethanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.947 g, 2.20 mmol, yield: 93%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=87.2/12.8 (74.5% de).
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
0.217 g
Type
reactant
Reaction Step Two
Quantity
4.75 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methanol (4.78 g) and oxalic acid (0.219 g, 2.43 mmol) was added to 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.804 g, 2.36 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with methanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.556 g, 1.29 mmol, yield: 55%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=99.1/0.9 (98.2 ode).
Quantity
0.219 g
Type
reactant
Reaction Step One
Quantity
0.804 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a slurry of benzyl 5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1) (10 g, 23.3 mmol, 3:1, SR:SS) in ethyl acetate (70 ml) was added a solution of potassium bicarbonate (9.3 g, 93 mmol, 4 eq) in water (90 ml). The mixture was stirred until all the solids had dissolved. The layers were separated and the aqueous layer was extracted with ethyl acetate (30 ml). The combined organic layers were washed with water (50 ml) and concentrated under vacuum below 40° C. to a final volume of 40 ml. The solution was passed through a filter and warmed to 45° C. Methanol (20 ml) at 40° C. was added, followed by a freshly prepared solution of oxalic acid dihydrate (3.67 g, 29.1 mmol) in methanol (10 ml). The mixture was cooled and the product was isolated by filtration. The solid was washed with an ethyl acetate/methanol mixture, then with ethyl acetate. The solid was dried to give benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (1:1) as a single isomer (7.0 g, 16.3 mmol, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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